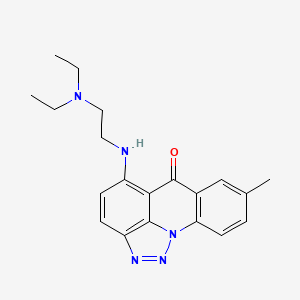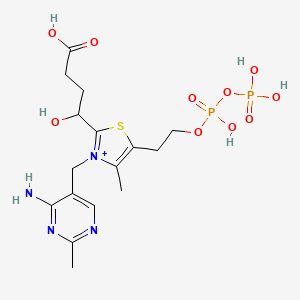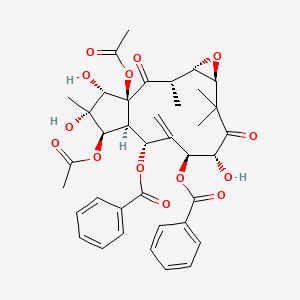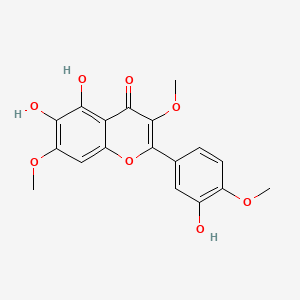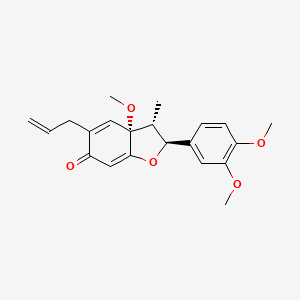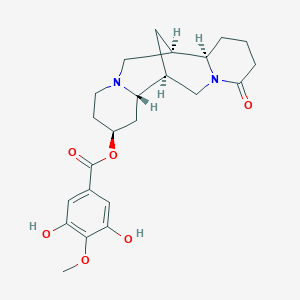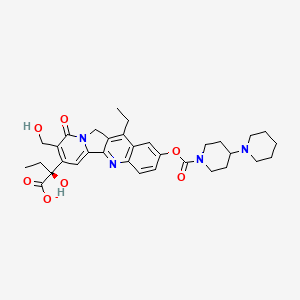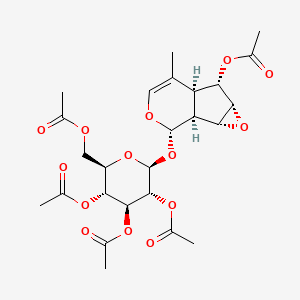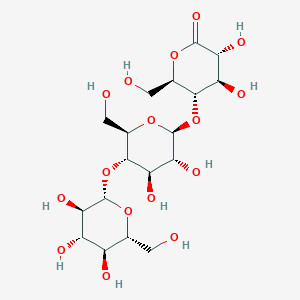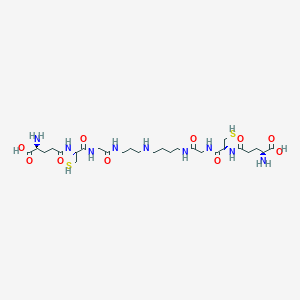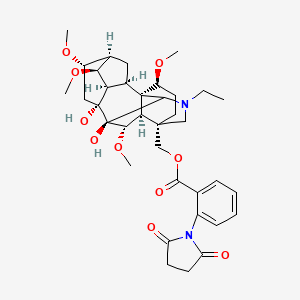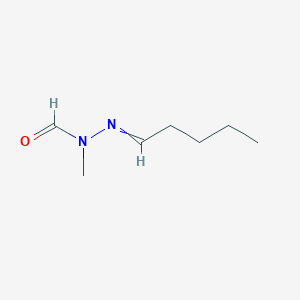
Pentanal N-methyl-N-formylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanal N-methyl-N-formylhydrazone: is an organic compound with the molecular formula C7H14N2O. It is a derivative of hydrazone, formed by the reaction of pentanal with N-methyl-N-formylhydrazine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentanal N-methyl-N-formylhydrazone can be synthesized through the condensation reaction between pentanal and N-methyl-N-formylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Pentanal N-methyl-N-formylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to amines or other reduced forms.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Aplicaciones Científicas De Investigación
Pentanal N-methyl-N-formylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Pentanal N-methyl-N-formylhydrazone involves its interaction with specific molecular targets. It is known to target proteins and enzymes, potentially inhibiting their activity. The compound’s hydrazone group can form stable complexes with metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
- Pentanal N-methyl-N-formylhydrazine
- Pentanal N-methylhydrazone
- Pentanal hydrazone
Comparison: Pentanal N-methyl-N-formylhydrazone is unique due to the presence of both the N-methyl and N-formyl groups. This dual substitution enhances its reactivity and potential biological activity compared to simpler hydrazones. The compound’s structural complexity allows for more diverse chemical interactions and applications .
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
N-methyl-N-(pentylideneamino)formamide |
InChI |
InChI=1S/C7H14N2O/c1-3-4-5-6-8-9(2)7-10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
IHTUGUQGWPOOJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=NN(C)C=O |
Sinónimos |
pentanal N-methyl-N-formylhydrazone PMFH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


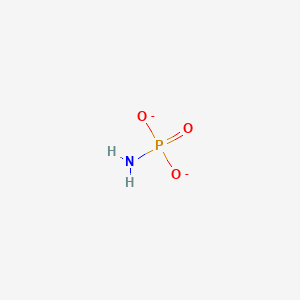
![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)
